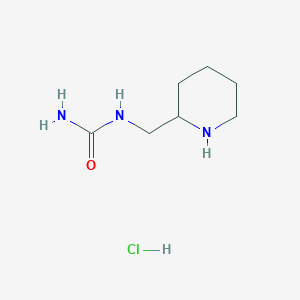

(Piperidin-2-ylmethyl)urea hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-2-ylmethylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-7(11)10-5-6-3-1-2-4-9-6;/h6,9H,1-5H2,(H3,8,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWMXZSCAOXHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Trajectory of Piperidine Based Urea Derivatives in Medicinal Chemistry

Piperidine-based urea (B33335) derivatives constitute an important class of compounds in medicinal chemistry due to their versatile biological activities and favorable pharmacological properties. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common structural unit in over 70 FDA-approved drugs. enamine.netarizona.edu Its three-dimensional structure allows for the precise spatial orientation of substituents, which can be crucial for binding to biological targets. thieme-connect.comresearchgate.net

The incorporation of a urea moiety into a piperidine scaffold further enhances the potential for biological activity. The urea functional group can act as a rigid and planar hydrogen bond donor and acceptor, facilitating strong interactions with proteins such as enzymes and receptors. nih.gov This ability to form multiple hydrogen bonds is a key factor in the efficacy of many urea-containing drugs. nih.gov

The research trajectory of piperidine-based urea derivatives has seen them investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. nih.govontosight.ai For instance, certain piperidine urea derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH), a target for pain and inflammation. google.com Others have shown potential as neuroprotective agents and as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and metabolic syndrome. The combination of the piperidine scaffold and the urea functional group provides a robust platform for the development of new therapeutic agents.

Overview of Strategic Design Principles for Urea Containing Scaffolds in Biological Systems

The strategic design of urea-containing scaffolds in medicinal chemistry is guided by several key principles aimed at optimizing their interaction with biological targets and improving their drug-like properties. The urea (B33335) moiety's capacity for hydrogen bonding is a primary consideration in the design of these molecules. nih.gov The two N-H groups and the carbonyl oxygen can participate in a network of hydrogen bonds with amino acid residues in a protein's active site, leading to high-affinity binding. nih.gov

Another important design principle is the modulation of the physicochemical properties of the molecule. The urea group can influence a compound's solubility, lipophilicity, and metabolic stability. By modifying the substituents on the urea nitrogens, medicinal chemists can fine-tune these properties to enhance oral bioavailability and pharmacokinetic profiles. For example, the introduction of a piperidine (B6355638) ring can improve a compound's solubility and metabolic stability. thieme-connect.com

Furthermore, the conformational rigidity of the urea group can be exploited in drug design. This rigidity can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. The substituents on the urea and the piperidine ring can be varied to explore the chemical space around a biological target and to optimize potency and selectivity. This modularity makes urea-containing piperidine scaffolds attractive for the generation of compound libraries for high-throughput screening. nih.govresearchgate.net

Historical Context of Piperidin 2 Ylmethyl Urea Hydrochloride Within Chemical Libraries and Preclinical Investigation

While specific preclinical investigations for (Piperidin-2-ylmethyl)urea hydrochloride are not prominent in published literature, its origins can likely be traced to its inclusion in large chemical libraries used for drug discovery screening. Chemical diversity libraries, such as those from companies like ChemDiv, often contain a vast number of novel compounds with diverse scaffolds for screening against various biological targets. chemdiv.com The synthesis of such compounds is often part of a broader effort to generate a wide range of chemical structures to increase the probability of identifying a "hit" compound in a screening campaign.

The synthesis of this compound would likely follow established synthetic routes for creating urea (B33335) derivatives. A common method involves the reaction of an amine, in this case, (piperidin-2-yl)methanamine, with an isocyanate or a carbamoyl (B1232498) chloride. The resulting urea can then be converted to its hydrochloride salt to improve its solubility and handling properties.

Given the lack of specific preclinical data, it is plausible that this compound has been synthesized and included in screening libraries but has either not yet been identified as a significant hit for a particular biological target or the results of such screenings have not been publicly disclosed. Its presence in chemical supplier catalogs indicates its availability for research purposes.

Current Research Landscape and Unexplored Avenues for Piperidin 2 Ylmethyl Urea Hydrochloride

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies key bonds that can be disconnected to reveal plausible synthetic precursors.

The primary disconnection is at the C-N bond of the urea moiety. This suggests that the urea can be formed from piperidin-2-ylmethanamine and a carbonyl source. A further disconnection of the piperidine ring itself is a common strategy in heterocyclic chemistry.

A plausible retrosynthetic pathway is as follows:

Disconnection 1 (Urea C-N bond): The urea group can be disconnected to reveal piperidin-2-ylmethanamine and an isocyanate equivalent. This is a standard and widely used method for urea formation.

Disconnection 2 (Side Chain C-C bond): The bond between the piperidine ring and the aminomethyl group can be disconnected. This points to a precursor such as piperidine-2-carbonitrile or piperidine-2-carboxamide, which can be reduced to the required amine.

Disconnection 3 (Piperidine Ring C-N/C-C bonds): The piperidine ring can be disconnected through various strategies, such as intramolecular cyclization of a linear amino-aldehyde or amino-ketone, or via a Diels-Alder reaction, to form the six-membered ring.

This analysis suggests that a forward synthesis could begin with a protected piperidine derivative, followed by the introduction of the aminomethyl side chain, and finally, the formation of the urea group. Protecting the piperidine nitrogen is crucial to prevent side reactions.

Classical Synthetic Routes to Access this compound

Classical synthetic methods provide reliable and well-established pathways to the target compound. These routes often focus on the construction of the urea functionality and the management of reactive sites through protecting groups.

Amine and Isocyanate Coupling Strategies

The reaction between an amine and an isocyanate is one of the most direct methods for synthesizing ureas. In this strategy, the key intermediate is piperidin-2-ylmethanamine.

The general reaction is: R-NH₂ + O=C=N-R' → R-NH-C(=O)-NH-R'

For the synthesis of (Piperidin-2-ylmethyl)urea, the piperidin-2-ylmethanamine would be reacted with a source of the H₂N-C(=O)- group. This can be achieved in a few ways:

Reaction with Isocyanic Acid: While conceptually simple, isocyanic acid is unstable. A more practical approach is the use of its salts, such as potassium isocyanate, in an acidic aqueous solution, which reacts with the amine hydrochloride salt.

Reaction with a Protected Isocyanate: A common reagent is trimethylsilyl (B98337) isocyanate (TMSNCO). The amine reacts with TMSNCO, and subsequent hydrolysis of the silyl (B83357) group yields the terminal urea.

In Situ Generation of Isocyanate: Isocyanates can be generated in situ from amides via a Hofmann rearrangement or from azides via a Curtius rearrangement, and then trapped by the amine.

A typical synthetic sequence would involve starting with a protected form of piperidin-2-ylmethanamine to ensure that the piperidine nitrogen does not compete in the reaction.

Modifications and Optimizations of Urea Bond Formation

Beyond the direct isocyanate coupling, several other reagents and methods have been developed to optimize urea synthesis, often offering milder conditions or avoiding hazardous reagents like phosgene (B1210022).

Alternative Carbonyl Sources:

| Reagent | Description | Advantages |

|---|---|---|

| Phosgene Equivalents | Reagents like triphosgene (B27547) or diphosgene are safer, solid alternatives to gaseous phosgene. They react with the amine to form a carbamoyl (B1232498) chloride, which then reacts with ammonia (B1221849) to form the urea. | Safer handling than phosgene; high reactivity. |

| 1,1'-Carbonyldiimidazole (CDI) | CDI is a mild and effective reagent that activates an amine to form an imidazolide (B1226674) intermediate. This intermediate then reacts with a second amine (in this case, ammonia) to yield the urea. | Mild reaction conditions; avoids toxic reagents. |

| Urea as Carbonyl Source | A transamidation reaction can occur where an amine displaces ammonia from urea at high temperatures. This method is simple but often requires harsh conditions and may result in mixtures of products. | Inexpensive and readily available starting material. |

Optimization of these reactions often involves careful control of stoichiometry, temperature, and solvent. For instance, the reaction with CDI is typically a two-step, one-pot procedure where the piperidine derivative is first activated, followed by the addition of an ammonia source.

Protecting Group Strategies for Piperidine Nitrogen and Urea Moieties

Protecting groups are essential in the synthesis of this compound to prevent unwanted side reactions at the nucleophilic piperidine nitrogen. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Common Nitrogen Protecting Groups:

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; widely used. |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) | Stable to acidic and basic conditions; removal is orthogonal to Boc. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) | Base-labile; often used in peptide synthesis. |

In a typical synthesis, the piperidine nitrogen of a starting material like 2-(aminomethyl)piperidine (B33004) would be protected with a Boc group. The exocyclic primary amine would then be converted to the urea. Finally, the Boc group would be removed under acidic conditions, which concurrently forms the desired hydrochloride salt of the product.

Asymmetric Synthesis of Chiral this compound Enantiomers

The piperidine ring in the target molecule contains a stereocenter at the C-2 position. The synthesis of specific enantiomers requires asymmetric strategies to control the stereochemical outcome.

Asymmetric Catalysis in Piperidine Ring Functionalization

Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure piperidine derivatives. These methods introduce chirality during the formation or functionalization of the piperidine ring, thereby avoiding the need for resolving racemic mixtures later in the synthesis.

One prominent strategy involves the asymmetric hydrogenation of pyridine (B92270) precursors. While direct asymmetric hydrogenation of 2-substituted pyridines can be challenging, alternative approaches have been developed. For instance, the synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through a copper-catalyzed asymmetric cyclizative aminoboration, which demonstrates excellent control over both diastereoselectivity and enantioselectivity. nih.gov

Another powerful method is the use of chiral auxiliaries. Chiral sulfinamides, such as tert-butanesulfinamide, have been successfully employed in the stereoselective synthesis of amines and their derivatives, including 2-substituted piperidines. researchgate.net This approach involves the reaction of the chiral auxiliary with an achiral starting material to form a diastereomeric intermediate, which then directs the stereochemical outcome of subsequent reactions.

Furthermore, a divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been accomplished starting from a chiral aziridine. rsc.org This method utilizes a series of reactions, including reductive ring-opening and intramolecular reductive amination, to construct the piperidine ring with high stereocontrol. A practical synthesis of both (R)- and (S)-2-(aminomethyl)piperidine has also been developed from commercially available lysine, proceeding through a key stereoselective intramolecular cyclization of an aziridinium (B1262131) ion intermediate. researchgate.net

Chemoenzymatic methods offer a green and highly selective alternative. Transaminases, for example, have been used in the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones, achieving high enantiomeric excess (>99.5% ee). nih.gov These biocatalytic approaches provide access to both enantiomers by selecting the appropriate (R)- or (S)-selective enzyme. nih.gov A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase has also been developed for the asymmetric dearomatization of activated pyridines to yield stereo-defined substituted piperidines. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Piperidine Precursors

| Method | Catalyst/Auxiliary | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Cyclizative Aminoboration | Copper/(S, S)-Ph-BPE | Good functional group tolerance, excellent regio- and diastereoselectivity. | High | nih.gov |

| Chiral Auxiliary | tert-Butanesulfinamide | Formation of diastereomeric intermediates to direct stereochemistry. | High | researchgate.net |

| Chiral Pool Synthesis | (S)- or (R)-Lysine | Stereoselective intramolecular cyclization of an aziridinium ion. | High | researchgate.net |

| Biocatalysis (Transaminases) | (R)- or (S)-selective transaminase | Green conditions, access to both enantiomers. | Up to >99.5% | nih.gov |

Resolution Techniques for Enantiomeric Purity of this compound

When asymmetric synthesis is not employed, the resulting racemic mixture of (Piperidin-2-ylmethyl)urea or its precursor, 2-aminomethylpiperidine, must be separated into its constituent enantiomers through a process known as resolution.

Classical Resolution is a widely used method that involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. pharmaguideline.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. spcmc.ac.in Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid. spcmc.ac.in Once separated, the pure enantiomer of the amine can be regenerated by treating the diastereomeric salt with a base.

Kinetic Resolution is another powerful technique that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. nih.gov Catalytic kinetic resolution of cyclic amines using chiral hydroxamic acids has been shown to be an effective method for obtaining enantioenriched piperidines. nih.gov Similarly, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system (n-BuLi/sparteine) has been demonstrated to provide high enantiomeric ratios. whiterose.ac.uk

Chromatographic Resolution using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is a common analytical and preparative method for separating enantiomers. This technique can be applied to either the final product or key intermediates to obtain enantiomerically pure compounds.

Table 2: Overview of Resolution Techniques for Chiral Piperidines

| Technique | Principle | Key Features | Reference |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established, scalable, relies on differential solubility. | pharmaguideline.comspcmc.ac.in |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Can be highly selective; one enantiomer is consumed, the other is recovered. | nih.govwhiterose.ac.uk |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical synthesis to minimize environmental impact and improve process efficiency. This is particularly relevant for the synthesis of this compound, from the preparation of its precursors to the final urea formation.

Solvent-Free Reactions and Solvent Substitution

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The synthesis of the urea moiety of (Piperidin-2-ylmethyl)urea offers significant opportunities for implementing solvent-free or aqueous conditions.

Traditionally, urea synthesis often involves hazardous reagents like phosgene and organic solvents. However, greener alternatives have been developed. A simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. rsc.orgrsc.org This method is scalable and often allows for product isolation through simple filtration, eliminating the need for silica (B1680970) gel chromatography. rsc.orgrsc.org

Another green approach is the direct synthesis of ureas from amines and carbon dioxide (CO2), a renewable and non-toxic C1 source. researchgate.netnih.gov These reactions can be performed under solvent-free conditions, often catalyzed by functional ionic liquids or proceeding without any catalyst at elevated temperatures and pressures. researchgate.netresearchgate.net Mechanochemical synthesis, using techniques like ball milling, also provides a solvent-free route to ureas and thioureas with quantitative yields. nih.gov

Catalytic Synthesis Routes

Catalytic methods are fundamental to green chemistry as they reduce waste by enabling reactions with high atom economy and selectivity under milder conditions.

The synthesis of the 2-aminomethylpiperidine (AMP) precursor has seen significant green advancements. A novel method involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128) (BAMF), which is derived from biomass. rsc.orgrsc.orgberkeley.eduresearchgate.net This reaction is typically carried out in water under mild conditions using a platinum catalyst supported on γ-Al2O3, achieving high yields of AMP. rsc.orgrsc.org This bio-based route presents a sustainable alternative to the traditional petroleum-based synthesis starting from 2-cyanopyridine. rsc.org

The traditional synthesis of AMP involves the catalytic hydrogenation of 2-cyanopyridine, often using cobalt-containing catalysts at high temperatures and pressures. google.com While effective, this process relies on fossil fuel feedstocks.

The formation of the urea itself can also be a catalytic process. Guanidines have been shown to be effective organocatalysts for the chemical fixation of CO2 into linear and cyclic ureas under mild, solvent-free conditions. doi.org

Table 3: Green Synthetic Approaches

| Step | Green Principle | Method | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| AMP Synthesis | Use of Renewable Feedstocks | Catalytic hydrogenolysis of bio-renewable BAMF. | Pt/γ-Al2O3 catalyst, water, 140 °C, 1 MPa H2. | Sustainable, high yield (72%). | rsc.orgrsc.org |

| Urea Formation | Solvent Substitution | Reaction of amine with potassium isocyanate in water. | Aqueous, room temperature. | Avoids organic solvents, simple workup. | rsc.orgrsc.org |

| Urea Formation | Atom Economy / Use of CO2 | Reaction of amine with CO2. | Solvent-free, catalyst-free or with ionic liquid catalyst. | Utilizes CO2 as a C1 source. | researchgate.netresearchgate.net |

Analytical Techniques for Reaction Monitoring and Purification of this compound Intermediates

Rigorous analytical monitoring and effective purification are critical for ensuring the quality, purity, and desired stereochemistry of this compound and its synthetic intermediates.

Reaction Monitoring: The progress of the synthesis is typically monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) provides a rapid and simple method for qualitative analysis of the reaction mixture, allowing for the visualization of starting materials, intermediates, and products. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) is employed. HPLC is particularly crucial for reactions involving chiral compounds, where chiral stationary phases are used to monitor the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. nih.govnih.gov For example, in chemoenzymatic reactions, HPLC is used to determine analytical yields and enantioselectivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation of intermediates and the final product. ¹H and ¹³C NMR spectra confirm the chemical structure, while advanced 2D NMR techniques like COSY and HMQC can be used to establish connectivity within the molecule. researchgate.net Variable-temperature (VT) NMR studies can provide insights into conformational dynamics, such as the rotation of protecting groups. whiterose.ac.uk

Purification of Intermediates: Purification strategies depend on the physical and chemical properties of the intermediates. Crystallization is a common and effective method for purifying solid compounds. For this compound and its amine precursors, purification is often achieved by forming and crystallizing the hydrochloride salt, which typically has well-defined crystalline properties. google.com

Extraction is used to separate the product from the reaction mixture based on its solubility in different solvents. For basic intermediates like 2-aminomethylpiperidine, an acid-base workup is often employed. The amine can be extracted into an aqueous acidic phase, washed with an organic solvent to remove non-basic impurities, and then liberated by adding a base before being extracted into an organic solvent.

Column Chromatography over silica gel or other stationary phases is a standard technique for purifying intermediates that are not easily crystallized. It is particularly useful for separating compounds with similar polarities.

Distillation can be used for volatile liquid intermediates, although the high boiling point of many piperidine derivatives may require vacuum distillation. google.com

Table 4: Analytical and Purification Techniques

| Technique | Application | Purpose |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Analysis | Quantitative analysis, determination of enantiomeric excess and diastereomeric ratio. |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirmation of chemical structure and stereochemistry. |

| Crystallization | Purification | Isolation and purification of solid intermediates and final products (e.g., as hydrochloride salts). |

| Extraction | Purification | Separation based on solubility and acid-base properties. |

Design Rationale for Structural Modifications of the this compound Scaffold

The (piperidin-2-ylmethyl)urea scaffold serves as a versatile template for the design of novel bioactive compounds. The primary rationale for its structural modification is to enhance interactions with a specific biological target, thereby improving potency and efficacy. Modifications are strategically designed to probe the steric and electronic requirements of the target's binding site. Key objectives of these modifications include:

Enhancing Binding Affinity: Introducing functional groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein can significantly increase binding affinity.

Improving Selectivity: Modifying the scaffold to favor binding to the desired target over off-targets can reduce side effects and improve the therapeutic index.

Optimizing Physicochemical Properties: Alterations to the molecule can influence its solubility, lipophilicity, and metabolic stability, which are crucial for oral bioavailability and a desirable pharmacokinetic profile. For instance, the introduction of polar groups can enhance aqueous solubility.

Exploring Conformational Effects: The rigidity or flexibility of the molecule, influenced by substitutions, can play a crucial role in its ability to adopt the optimal conformation for binding.

Systematic Variation of the Piperidine Ring Substituents

The piperidine ring is a common motif in medicinal chemistry, offering a three-dimensional structure that can be extensively modified.

The position of the urea-methyl substituent on the piperidine ring is a critical determinant of biological activity. Moving the substituent from the 2-position to the 3- or 4-position alters the spatial orientation of the urea pharmacophore relative to the piperidine ring. This change can profoundly impact how the molecule fits into the binding pocket of a target protein.

| Compound | Position of (Urea-methyl) Group | Potential Impact on Activity |

| (Piperidin-2-ylmethyl)urea | 2-position | The proximity of the substituent to the nitrogen atom may influence the pKa of the piperidine nitrogen and the overall conformation. |

| (Piperidin-3-ylmethyl)urea | 3-position | This isomer presents a different vector for the urea group, potentially allowing for interactions with different regions of the binding site. |

| (Piperidin-4-ylmethyl)urea | 4-position | A para-like disposition that places the urea moiety further from the piperidine nitrogen, which could lead to distinct binding modes. |

Studies on related piperidine-containing compounds have shown that such positional isomerism can lead to significant differences in potency and selectivity. The optimal position is highly dependent on the specific topology of the target's active site.

Introducing substituents onto the piperidine ring can modulate the compound's lipophilicity, steric bulk, and electronic properties. These changes can fine-tune the binding interactions with the target.

Alkyl Substitutions: Small alkyl groups (e.g., methyl, ethyl) can fill small hydrophobic pockets within the binding site, potentially increasing potency. The position and stereochemistry of these groups are often crucial.

Aryl and Heteroaryl Substitutions: The introduction of aromatic or heteroaromatic rings can lead to beneficial π-π stacking or other aromatic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. These groups can also serve as points for further functionalization to improve properties such as solubility or metabolic stability.

The table below summarizes the potential effects of various substitutions.

| Substituent Type | Example | Potential Influence on SAR |

| Small Alkyl | Methyl, Ethyl | Increased lipophilicity, potential for enhanced hydrophobic interactions. |

| Bulky Alkyl | tert-Butyl | Can provide steric hindrance that may improve selectivity or block metabolic sites. |

| Aryl | Phenyl, Naphthyl | Potential for π-π stacking and other aromatic interactions. |

| Heteroaryl | Pyridyl, Thienyl | Can introduce hydrogen bond acceptors/donors and modulate electronic properties. |

The C-2 position of the piperidine ring in (piperidin-2-ylmethyl)urea is a chiral center. The absolute stereochemistry (R or S) can have a profound impact on biological activity. The two enantiomers will orient the urea-methyl group in different three-dimensional arrangements. Often, only one enantiomer (the eutomer) will fit optimally into the chiral binding site of a biological target, leading to a significant difference in potency between the enantiomers. This phenomenon, known as eudismic ratio, underscores the importance of stereochemistry in drug design. It is imperative to synthesize and test enantiomerically pure compounds to fully understand the SAR.

Modifications of the Urea Linker in this compound

Substitution on the nitrogen atoms of the urea group can have a dramatic effect on the compound's properties. The urea functionality is known to be important for modulating drug potency and selectivity. researchgate.net

N'-Monosubstitution: Introducing a substituent on the terminal nitrogen (N') is a common strategy to explore interactions with specific regions of the target's binding site. The nature of this substituent (e.g., alkyl, aryl, heteroaryl) can be varied to optimize potency. For example, in some classes of inhibitors, an aromatic ring at this position is crucial for activity.

N,N'-Disubstitution: Disubstitution can lead to more complex SAR, with the potential for both positive and negative effects. While it can introduce additional points of interaction, it also increases steric bulk and removes a hydrogen bond donor, which may be detrimental to binding.

N-Alkylation: Methylation or ethylation of the nitrogen atom attached to the piperidinemethyl group can impact the conformational flexibility of the molecule and its hydrogen bonding capacity. Sequential introduction of N-methyl groups can shift the conformational preference of the urea moiety. nih.gov

The following table illustrates the potential consequences of N-substitution.

| Substitution Pattern | Description | Potential SAR Implications |

| N'-Alkyl | An alkyl group on the terminal nitrogen. | Modulates lipophilicity and can probe for small hydrophobic pockets. |

| N'-Aryl | An aryl group on the terminal nitrogen. | Can introduce aromatic interactions and serve as a scaffold for further modification. |

| N,N'-Dialkyl | Alkyl groups on both urea nitrogens. | Increases steric bulk and removes a hydrogen bond donor, potentially altering the binding mode. |

Bioisosteric Replacements for the Urea Moiety

The urea functional group is a cornerstone in the design of numerous biologically active molecules, largely due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. nih.gov However, the urea moiety can sometimes confer suboptimal pharmacokinetic properties, such as poor solubility and metabolic instability. nih.gov Consequently, the exploration of bioisosteric replacements for the urea group in this compound analogues is a key strategy for improving their drug-like characteristics. nih.govbohrium.com

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which in turn produce broadly similar biological effects. The replacement of the urea moiety with suitable bioisosteres can lead to analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Common bioisosteric replacements for the urea group include thiourea (B124793), guanidine, squaramide, and various heterocyclic scaffolds. nih.govrsc.org

For instance, the substitution of the urea's carbonyl oxygen with a sulfur atom to form a thiourea can alter the molecule's hydrogen bonding capacity and lipophilicity. While this change can sometimes lead to a decrease in activity, in other cases, it may enhance binding affinity or improve other pharmacological parameters. Another approach involves the replacement of the entire urea group with moieties such as sulfonamides or amides, which can also participate in hydrogen bonding interactions with biological targets. nih.gov

The following table illustrates some potential bioisosteric replacements for the urea moiety and their general effects on molecular properties:

| Original Moiety | Bioisosteric Replacement | Potential Changes in Properties |

| Urea | Thiourea | Increased lipophilicity, altered hydrogen bonding geometry |

| Urea | Guanidine | Introduction of a positive charge, enhanced hydrogen bonding |

| Urea | Squaramide | Rigidified structure, distinct hydrogen bonding angles |

| Urea | Amide | Altered hydrogen bond donor/acceptor pattern |

| Urea | Sulfonamide | Different acidity and hydrogen bonding characteristics |

It is important to note that the success of a bioisosteric replacement is highly dependent on the specific biological target and the binding pocket interactions. Therefore, a systematic evaluation of various bioisosteres is crucial for the rational design of novel this compound analogues.

Elucidation of Pharmacophoric Requirements for this compound Action

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The elucidation of the pharmacophoric requirements for the action of this compound is fundamental to understanding its mechanism of action and for designing more effective analogues.

The key pharmacophoric features of this compound and its analogues are believed to include:

A Hydrogen Bond Donor-Acceptor Unit: The urea moiety itself is a critical pharmacophoric element, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.gov These interactions are often crucial for anchoring the ligand within the binding site of the target protein.

A Basic Nitrogen Atom: The piperidine ring contains a basic nitrogen atom that is likely to be protonated at physiological pH. This positive charge can engage in ionic interactions or hydrogen bonds with acidic residues in the receptor's binding pocket.

A Hydrophobic Scaffold: The piperidine ring and any associated alkyl or aryl substituents provide a hydrophobic scaffold that can interact with nonpolar regions of the binding site through van der Waals forces.

Defined Spatial Arrangement: The relative orientation of these pharmacophoric features is critical for optimal binding. The linker between the piperidine ring and the urea moiety plays a significant role in dictating this spatial arrangement.

Pharmacophore models can be developed using computational techniques based on the structures of known active and inactive compounds. These models serve as valuable tools for virtual screening of compound libraries to identify new potential leads and for guiding the design of novel analogues with improved activity.

Conformational Preferences and Their Influence on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound and its analogues, the conformational preferences of the piperidine ring and the side chain can significantly influence their ability to bind to a biological target. nih.gov

Furthermore, the rotational freedom around the single bonds in the side chain allows for multiple conformations. The specific torsional angles adopted by the molecule in its bioactive conformation are those that allow for the optimal alignment of its pharmacophoric features with the complementary functionalities of the binding site.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of these analogues. Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can provide valuable information about the conformational dynamics of these molecules in solution. A thorough understanding of the conformational preferences of this compound analogues is essential for a complete interpretation of their structure-activity relationships and for the design of conformationally constrained analogues with enhanced potency and selectivity.

Biochemical Characterization of this compound Interactions

The in vitro biochemical characterization of novel chemical entities is a foundational step in drug discovery and chemical biology, providing insights into their direct interactions with purified biological macromolecules. This section details the established methodologies used to investigate the interactions of a compound like this compound with specific proteins in controlled, cell-free environments. However, based on a comprehensive review of scientific literature, no specific studies detailing the biochemical characterization of this compound have been published. The following subsections describe the principles of key assays that would be employed for such a characterization.

Enzyme Binding and Inhibition Kinetics in Cell-Free Systems

Enzyme inhibition assays are critical for determining if a compound can modulate the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should this compound be investigated as a potential enzyme inhibitor, its effects would be quantified by determining key kinetic parameters.

Detailed research findings on the enzyme binding and inhibition kinetics of this compound are not currently available in published literature. A typical investigation would involve selecting target enzymes based on structural similarity of the compound to known enzyme inhibitors or based on screening campaign hits. The potency of inhibition is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibitor constant (Kᵢ).

Table 1: Illustrative Example of Enzyme Inhibition Data for a Hypothetical Compound

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Enzyme A | 15.2 | 7.8 | Competitive |

| Enzyme B | > 100 | Not Determined | No significant inhibition |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound has been reported.

Receptor Ligand Binding Assays

Receptor ligand binding assays are used to measure the affinity of a compound for a specific receptor. These experiments typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. The test compound is then introduced to compete for binding with the labeled ligand. The ability of the compound to displace the labeled ligand provides a measure of its binding affinity (Kᵢ).

No data from receptor ligand binding assays for this compound are available in the scientific literature. Such studies would be essential to determine if the compound has activity at specific G protein-coupled receptors (GPCRs), ion channels, or other receptor types. The affinity is usually determined through saturation and competition binding experiments.

Table 2: Hypothetical Receptor Binding Affinity Profile

| Receptor Target | Labeled Ligand | Kᵢ (nM) |

|---|---|---|

| Receptor X | [³H]-Ligand A | 520 |

| Receptor Y | [¹²⁵I]-Ligand B | > 10,000 |

Note: The data in this table is for illustrative purposes to show how receptor binding affinity is typically presented. No such data has been published for this compound.

Protein-Protein Interaction Modulations

Many cellular processes are controlled by complex networks of protein-protein interactions (PPIs). Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. Assays to study the modulation of PPIs include techniques like co-immunoprecipitation (Co-IP), surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET).

There are no published studies investigating the ability of this compound to modulate any specific protein-protein interactions. An investigation into this area would first require the identification of a relevant PPI target. The compound would then be tested for its ability to disrupt or enhance the interaction between the two protein partners.

Table 3: Example of Protein-Protein Interaction Modulation Data

| PPI Target | Assay Type | Effect | EC₅₀ / IC₅₀ (µM) |

|---|---|---|---|

| Protein A / Protein B | FRET Assay | Inhibition | 25.5 |

Note: This table represents a hypothetical outcome of a PPI modulation study for an illustrative compound, as no data is available for this compound.

Cellular Profiling of this compound Activity

Following biochemical characterization, it is crucial to understand how a compound behaves in a more complex biological environment, such as living cells. Cellular assays can provide information on cell permeability, target engagement in a native setting, and functional consequences of the molecular interactions observed in cell-free systems.

Cell-Based Reporter Gene Assays

Reporter gene assays are a common method to study the activation or inhibition of signaling pathways within cells. In these assays, the transcriptional response of a pathway of interest is linked to the expression of an easily measurable protein (the "reporter," e.g., luciferase or green fluorescent protein). A compound's effect on the pathway can be quantified by measuring the change in the reporter signal.

No experimental results from cell-based reporter gene assays involving this compound have been reported. These assays would be valuable for determining if the compound acts as an agonist or antagonist at a receptor that signals through a specific transcription factor, or if it affects a particular signaling cascade.

Table 4: Illustrative Data from a Reporter Gene Assay

| Pathway / Reporter Construct | Cell Line | Compound Effect | EC₅₀ / IC₅₀ (µM) |

|---|---|---|---|

| NF-κB Luciferase Reporter | HEK293 | Antagonist | 18.7 |

Note: The data presented is a hypothetical representation of results from reporter gene assays. No such data has been published for this compound.

Cellular Pathway Activation/Inhibition Analysis (e.g., phosphorylation cascades, gene expression)

To investigate the impact of "this compound" on cellular signaling, researchers would typically utilize a variety of cell-based assays. Techniques such as high-content screening and Western blotting with phospho-specific antibodies would be employed to determine if the compound activates or inhibits key phosphorylation cascades, such as the MAPK/ERK or PI3K/Akt pathways. Furthermore, gene expression profiling using methods like quantitative PCR (qPCR) or RNA sequencing would reveal any changes in the transcription of specific genes, offering insights into the broader cellular response to the compound.

Elucidation of Molecular Mechanisms of Action

Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action.

Target Identification Using Affinity Proteomics

Affinity proteomics is a powerful tool for identifying the protein targets of a small molecule. This could involve synthesizing a derivative of "this compound" that is immobilized on a solid support. This "bait" would then be used to capture interacting proteins from cell lysates. The captured proteins would subsequently be identified using mass spectrometry, providing a list of potential direct targets of the compound.

Genetic Knockout/Knockdown Studies for Target Validation

Once potential targets are identified, their relevance to the compound's activity would be validated using genetic techniques. Methods such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown would be used to reduce or eliminate the expression of the target protein in cells. If the cellular response to "this compound" is diminished or abolished in these modified cells, it would provide strong evidence that the protein is a key target.

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To confirm a direct interaction between "this compound" and a validated target, biophysical techniques are employed. Surface Plasmon Resonance (SPR) can measure the binding affinity and kinetics of the interaction in real-time. Isothermal Titration Calorimetry (ITC) provides a thermodynamic profile of the binding event, including the binding affinity, enthalpy, and entropy.

Structure-Mechanism Relationships for this compound

Understanding the relationship between the chemical structure of "this compound" and its biological activity is crucial for any potential optimization. This would involve the synthesis and biological testing of a series of analogs with systematic modifications to the piperidine ring, the urea linkage, and any substituents. The resulting structure-activity relationship (SAR) data would guide the design of more potent and selective compounds.

Comparative Biological Evaluation of this compound Enantiomers

The piperidine ring in "this compound" contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is common for enantiomers to have different biological activities. Therefore, it would be essential to separate the individual enantiomers and evaluate their biological effects independently. This comparative analysis would determine if one enantiomer is more active or has a different pharmacological profile than the other, which is a critical consideration in drug development.

Computational and Theoretical Studies of Piperidin 2 Ylmethyl Urea Hydrochloride and Its Analogues

Molecular Docking Studies of (Piperidin-2-ylmethyl)urea Hydrochloride with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Molecular docking studies on analogues of this compound, such as various piperidinyl urea (B33335) derivatives, have been instrumental in elucidating their binding mechanisms to a range of biological targets. These studies typically involve the use of crystal structures of the target proteins, often retrieved from the Protein Data Bank (PDB). For instance, in studies of piperidine (B6355638) derivatives as potential enzyme inhibitors, the active site of the target enzyme is meticulously analyzed to identify key amino acid residues that are crucial for substrate binding and catalysis.

The prediction of the binding pose of piperidinyl urea derivatives within the active site of a receptor is a critical step in understanding their mechanism of action. Computational software is employed to generate a multitude of possible binding conformations and orientations of the ligand within the active site. These poses are then scored based on a variety of factors, including intermolecular energetics and solvation effects. The highest-scoring poses are considered to be the most likely binding modes. For example, docking studies of N-functionalized piperidine derivatives have been used to explore their binding with dopamine D2 receptors researchgate.net.

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are the primary drivers of ligand binding and affinity. For piperidinyl urea derivatives, several types of interactions are commonly observed:

Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor. The NH groups of the urea can form hydrogen bonds with backbone carbonyls or the side chains of acidic amino acid residues (e.g., Asp, Glu) in the active site. The carbonyl oxygen of the urea can act as a hydrogen bond acceptor with residues such as Arg, Lys, or His. The piperidine ring nitrogen, depending on its protonation state, can also participate in hydrogen bonding.

Electrostatic Interactions: The hydrochloride salt form of the compound suggests the presence of a positive charge, likely on the piperidine nitrogen. This positive charge can form favorable electrostatic interactions with negatively charged residues in the active site.

In silico studies of various urea derivatives have highlighted the importance of the urea scaffold in forming stable hydrogen bonds with target proteins, which is a key factor in their biological activity nih.gov.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide a dynamic picture of the ligand-receptor complex, offering insights that are not available from static docking poses.

Following molecular docking, MD simulations are often employed to assess the stability of the predicted binding pose. An MD simulation of the ligand-receptor complex, solvated in a box of water molecules, is run for a period of nanoseconds. The trajectory of the simulation is then analyzed to determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the protein.

The root-mean-square deviation (RMSD) of the ligand and the protein backbone atoms are often monitored throughout the simulation. A stable RMSD for both the ligand and the protein suggests that the complex is in a stable conformation. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can reveal which parts of the protein are flexible and which are constrained upon ligand binding.

MD simulations can also be used to estimate the binding free energy of a ligand to its target protein. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from the snapshots of an MD trajectory.

The binding free energy is a critical parameter for predicting the affinity of a ligand for its target and for comparing the binding of different analogues in a series. These calculations can help to rationalize the structure-activity relationships observed experimentally and guide the design of new derivatives with improved potency. While specific binding free energy calculations for this compound are not publicly available, studies on other urea derivatives have utilized these techniques to understand their interaction with biological membranes and proteins mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for activity.

3D-QSAR studies on piperidinyl urea derivatives have been performed to understand the structural requirements for their biological activity nih.gov. In one such study on a series of piperidinyl urea derivatives as hERG blockers and H3 antagonists, several key findings were reported. The developed QSAR models were found to be statistically significant, as confirmed through validation methods nih.gov.

The descriptors that contributed to the models indicated that the distributed polar properties on the van der Waals surface of the molecules are important for their hERG blocking activity. For H3 antagonistic activity, descriptors related to surface area, volume, and shape were found to be significant nih.govresearchgate.net.

Pharmacophore analysis revealed that acceptor, donor, hydrophobic, and aromatic/hydrophobic features are favorable for both activities. The study also suggested that for better hERG blocking activity, the distance between the polar features should be small, while the distance between the aromatic/hydrophobic and polar groups should be larger nih.gov.

| QSAR Model | Statistical Significance (Q²) | Important Descriptors | Key Findings |

| hERG Blocking Activity | > 0.8 | Distributed polar properties on the vdW surface | The distance between polar contours should be small for better activity. |

| H3 Antagonistic Activity | > 0.6 | vsurf descriptors (surface area, volume, and shape) | Activity depends on the hydrophobic properties of the molecules. |

This table is based on data from a study on a series of piperidinyl urea derivatives and may not be directly applicable to this compound.

These computational and theoretical approaches provide a powerful framework for understanding the molecular basis of the activity of this compound and its analogues. The insights gained from these studies can guide the design and synthesis of new compounds with improved therapeutic profiles.

Derivation of QSAR Models from In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery for understanding the relationship between the chemical structure of a compound and its biological activity. For this compound and its analogues, the development of robust QSAR models relies on high-quality in vitro biological data. The process typically begins with the synthesis and biological evaluation of a series of analogues to generate data on their inhibitory activity against a specific biological target, often expressed as IC50 or Ki values.

A diverse set of molecular descriptors is then calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For piperidine-containing compounds, descriptors related to the conformation of the piperidine ring can be particularly important. nih.govtandfonline.com Genetic algorithms or other feature selection methods are often employed to identify the most relevant descriptors that correlate with biological activity. nih.govtandfonline.com

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, establishing a mathematical equation that links the selected descriptors to the biological activity. nih.govtandfonline.com The predictive power and robustness of the resulting QSAR model are rigorously assessed through internal and external validation techniques. nih.govtandfonline.com

Below is a hypothetical data table illustrating the types of data used in a QSAR study for a series of this compound analogues.

| Compound ID | R-Group | IC50 (nM) | logP | Molecular Weight | Polar Surface Area (Ų) |

| 1 | H | 120 | 1.2 | 207.7 | 78.5 |

| 2 | 4-Cl-Ph | 45 | 2.8 | 313.8 | 78.5 |

| 3 | 4-F-Ph | 52 | 2.5 | 297.8 | 78.5 |

| 4 | 4-CH3-Ph | 88 | 2.7 | 297.8 | 78.5 |

| 5 | 2-Cl-Ph | 65 | 2.7 | 313.8 | 78.5 |

| 6 | 3,4-diCl-Ph | 25 | 3.5 | 348.2 | 78.5 |

Prediction of Activity for Novel this compound Analogues

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, unsynthesized analogues of this compound. This predictive capability is a cornerstone of rational drug design, allowing for the in silico screening of virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency. researchgate.net

The process involves generating the 3D structures of the novel analogues and calculating the same set of molecular descriptors used in the development of the QSAR model. By inputting these descriptor values into the QSAR equation, a predicted IC50 or other activity value can be obtained for each novel compound. This allows for a systematic exploration of the chemical space around the this compound scaffold.

The following table presents a hypothetical set of novel analogues and their predicted activities based on a fictional QSAR model.

| Novel Compound ID | R-Group | Predicted IC50 (nM) | Key Descriptors |

| 7 | 4-Br-Ph | 38 | High logP, Favorable Steric Fit |

| 8 | 4-CF3-Ph | 32 | High logP, Strong Electron Withdrawing Group |

| 9 | Naphthyl | 60 | Increased Hydrophobicity, Potential Steric Hindrance |

| 10 | Pyridyl | 110 | Altered Electronic Profile, Potential for H-bonding |

| 11 | Cyclohexyl | 150 | Non-aromatic, Different Steric Profile |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

In silico prediction of ADME properties is a critical step in the early stages of drug discovery to assess the potential pharmacokinetic profile of research compounds. nih.gov Various computational models are available to predict these properties for this compound and its analogues.

Computational Permeability and Solubility Predictions

Aqueous solubility and membrane permeability are key determinants of a drug's oral bioavailability. nih.gov Computational models can predict these properties based on the molecular structure. For instance, the Caco-2 cell permeability model is widely used to predict intestinal absorption. neliti.com The blood-brain barrier (BBB) penetration is another crucial parameter, especially for compounds targeting the central nervous system. neliti.com

The following table provides hypothetical in silico predictions for the ADME properties of a set of research compounds related to this compound.

| Compound ID | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp) | Predicted BBB Penetration |

| 1 | -2.5 | -5.8 | Low |

| 2 | -3.8 | -5.2 | Moderate |

| 3 | -3.5 | -5.3 | Moderate |

| 4 | -3.6 | -5.3 | Moderate |

| 5 | -3.9 | -5.2 | Moderate |

| 6 | -4.5 | -4.9 | High |

Cytochrome P450 Metabolism Site Prediction

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs. nih.govacs.org Predicting the sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for drug-drug interactions. Computational tools can predict which atoms in a molecule are most likely to be metabolized by different CYP isoforms, such as CYP3A4 and CYP2D6. nih.govacs.org For piperidine-containing compounds, N-dealkylation and oxidation of the piperidine ring are common metabolic pathways. nih.govacs.org

The table below indicates the probable sites of metabolism for this compound and the likely CYP isozymes involved.

| Metabolic Site | Predicted CYP Isozyme(s) | Metabolic Reaction |

| Piperidine Nitrogen | CYP3A4, CYP2D6 | N-dealkylation |

| Piperidine Ring (C3, C4, C5) | CYP3A4, CYP2D6 | Hydroxylation |

| Methylene Bridge | CYP3A4 | Hydroxylation |

| Urea Moiety | - | Generally stable to CYP-mediated metabolism |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds Related to this compound

Pharmacophore modeling is a powerful computational technique used to identify novel chemical scaffolds that can potentially bind to a specific biological target. nih.govnih.gov A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert its biological activity. nih.govnih.gov

For this compound, a pharmacophore model could be developed based on its structure and known interactions with its target. This model would likely include features such as a hydrogen bond donor from the urea moiety, a hydrogen bond acceptor from the urea carbonyl, and a hydrophobic feature corresponding to the piperidine ring.

This pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. nih.govmdpi.com Compounds from the database that match the pharmacophore model are identified as potential hits and can be further evaluated through more rigorous computational methods like molecular docking, or directly tested in biological assays. This approach facilitates the discovery of structurally diverse compounds that may have similar biological activity to this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. ekb.egresearchgate.net For this compound, these calculations can be used to determine various properties that are important for its biological activity and chemical stability.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ekb.egnih.gov Other important properties include the molecular electrostatic potential (MEP), which can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, and the dipole moment, which influences the molecule's polarity and solubility. ekb.egnih.gov

The following table presents hypothetical quantum chemical parameters for this compound calculated using a semi-empirical method. ekb.eg

| Parameter | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Relates to the ability to donate an electron |

| LUMO Energy | 1.2 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 10.7 eV | Indicates high kinetic stability |

| Dipole Moment | 4.8 D | Suggests significant polarity and potential for good aqueous solubility |

| Total Energy | -2580 kcal/mol | Represents the overall stability of the molecule |

Advanced Research Applications and Future Directions for Piperidin 2 Ylmethyl Urea Hydrochloride

(Piperidin-2-ylmethyl)urea Hydrochloride as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The this compound scaffold is well-suited for development into such a tool due to the well-established roles of both piperidine (B6355638) and urea (B33335) moieties in molecular recognition and binding to biological targets. nih.govarizona.edu

Utility in Phenotypic Screening

Phenotypic screening, an approach that identifies substances that produce a desired effect in a biological system without prior knowledge of the target, is a powerful method for discovering first-in-class medicines. oup.com Piperidine derivatives have been successfully identified as modulators of complex cellular processes, such as macrophage polarization, through phenotypic screens. oup.com The this compound scaffold, as a fragment-like molecule, is an ideal candidate for inclusion in diversity-oriented screening libraries. Its relatively low molecular weight and synthetic tractability allow for the creation of a focused library of analogues, each with subtle variations in structure.

A hypothetical phenotypic screen could involve testing a library of derivatives of this compound for their ability to induce a specific cellular phenotype, such as the differentiation of cancer cells or the suppression of an inflammatory response. A data table from a hypothetical screen is presented below to illustrate this concept.

Table 1: Illustrative Data from a Hypothetical Phenotypic Screen of (Piperidin-2-ylmethyl)urea Analogues

| Compound ID | Modification on Piperidine Ring | Modification on Urea | Observed Phenotypic Effect (e.g., % Cancer Cell Differentiation) |

|---|---|---|---|

| PNU-001 | None | None | 5% |

| PNU-002 | 4-hydroxyl | None | 15% |

| PNU-003 | None | N'-phenyl | 45% |

| PNU-004 | 4-hydroxyl | N'-phenyl | 65% |

This type of screening could uncover novel biological activities for this chemical class and provide starting points for the development of new therapeutics.

Development of Photoaffinity Labels or PROTACs Utilizing the this compound Scaffold

The identification of the specific protein targets of a hit compound from a phenotypic screen is a significant challenge. The this compound scaffold can be chemically modified to facilitate target identification through the creation of photoaffinity labels. nih.gov A photoaffinity label is a chemical probe that contains a photoreactive group, which upon exposure to UV light, forms a covalent bond with its binding partner. nih.gov By incorporating a diazirine or benzophenone (B1666685) moiety onto the piperidine ring or the urea group, along with a reporter tag like an alkyne for click chemistry, researchers can "fish out" the binding proteins for identification by mass spectrometry. researchgate.net

Furthermore, the scaffold could be utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker. researchgate.net The this compound scaffold, if found to bind to a protein of interest, could be elaborated with a linker and an E3 ligase ligand to create a novel PROTAC. The piperidine moiety, for instance, has been used as a component of PROTAC linkers to improve properties like solubility. explorationpub.com

Exploration of Novel Therapeutic Target Classes Amenable to this compound Modulation

The urea and piperidine motifs are present in numerous approved drugs, highlighting their importance as pharmacophores. nih.govresearchgate.net For instance, various piperidine urea derivatives have been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for the treatment of diabetes and metabolic syndrome. nih.gov Other research has explored similar structures as inhibitors of soluble epoxide hydrolase for hypertension and inflammation. nih.gov

Given its structural simplicity, this compound could serve as a starting point for exploring a wide range of therapeutic targets. Its ability to form multiple hydrogen bonds via the urea group suggests potential for binding to enzymes that have polar active sites, such as kinases, proteases, or urea transporters. frontiersin.orgnih.gov The piperidine ring provides a saturated, three-dimensional scaffold that can be functionalized to achieve selectivity and improve pharmacokinetic properties. thieme-connect.com A systematic exploration of its binding profile against various target classes could reveal unexpected therapeutic opportunities.

Strategies for Mitigating Potential Off-Target Interactions of this compound

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize side effects. While the simplicity of this compound is an advantage for synthesis, it may also lead to interactions with multiple biological targets. Several strategies can be employed to mitigate such off-target effects.

One approach is to increase the structural complexity and rigidity of the molecule through targeted chemical modifications. crisprmedicinenews.com This can be guided by computational modeling and structure-activity relationship (SAR) studies to enhance binding affinity for the desired target while reducing interactions with off-targets. Another strategy involves the use of truncated guide RNAs in CRISPR-Cas9-based target validation studies to ensure that the observed phenotype is due to the intended target modulation. nih.gov Furthermore, delivering a therapeutic agent as a ribonucleoprotein (RNP) rather than a plasmid can limit its time in the cell, reducing the window for off-target effects. crisprmedicinenews.com For small molecules, optimizing the dose and formulation can also help to maintain a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Innovative Methodologies for Further Structural Diversification of this compound Analogues

The synthetic accessibility of the this compound scaffold allows for extensive structural diversification to explore chemical space and optimize biological activity. Modern synthetic methodologies can be applied to create libraries of analogues with high diversity and three-dimensionality. rsc.orgnih.gov

For example, late-stage functionalization techniques can be used to introduce a variety of substituents onto the piperidine ring. This allows for the rapid generation of analogues from a common intermediate, accelerating the SAR exploration. Furthermore, the development of novel methods for the synthesis of substituted piperidines, such as diastereoselective synthesis, can provide access to a wider range of stereoisomers, which can have significantly different biological activities and properties. researchgate.net The urea moiety can also be readily modified by reacting the parent amine with a diverse range of isocyanates or by using modern synthetic equivalents. nih.gov

Table 2: Potential Strategies for Structural Diversification

| Scaffold Position | Diversification Strategy | Potential Outcome |

|---|---|---|

| Piperidine Nitrogen | Acylation, Alkylation, Reductive Amination | Modulation of physicochemical properties and target engagement |

| Piperidine Ring | Late-stage C-H functionalization, Ring-closing metathesis | Introduction of new vectors for binding, improved selectivity |

| Urea Moiety | Reaction with diverse isocyanates, Bioisosteric replacement | Altered hydrogen bonding patterns, enhanced metabolic stability |

Challenges and Opportunities in the Academic Research of Urea-Containing Chemical Entities like this compound

The study of urea-containing compounds like this compound in an academic setting presents both challenges and opportunities. A significant challenge is the potential for poor solubility of some urea derivatives, which can complicate biological testing. nih.gov Additionally, the synthesis of ureas often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates, requiring careful handling and specialized equipment. nih.gov

However, the opportunities are vast. The urea functional group is a privileged structure in medicinal chemistry, known for its ability to form strong and directional hydrogen bonds with protein targets. nih.govnih.gov This makes urea-containing fragments, such as (Piperidin-2-ylmethyl)urea, valuable starting points for fragment-based drug discovery campaigns. Academic labs are well-positioned to explore novel applications for such simple scaffolds, which may be overlooked by industrial screening programs focused on more complex molecules. The development of greener and safer methods for urea synthesis is also an active area of academic research. rsc.org Furthermore, investigating the fundamental biology of how such simple molecules interact with complex biological systems can provide valuable insights into disease mechanisms and drug action. oup.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Piperidin-2-ylmethyl)urea hydrochloride, and how do reaction parameters influence product purity?

- Methodological Answer : The synthesis typically involves reacting piperidine derivatives with urea precursors under controlled conditions. For example, coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in solvents like dichloromethane or ethyl acetate, with triethylamine as a base to neutralize HCl byproducts. Temperature control (0–25°C) and inert atmospheres (N₂) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirm regiochemistry and proton environments .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 columns, 10 μm, 1 mL/min flow rate) monitors purity, with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for storing this compound, and what factors accelerate degradation?

- Methodological Answer : The compound is stable under dry, cool conditions (2–8°C in airtight containers). Degradation risks include exposure to moisture (hydrolysis of urea moiety), light (photolytic cleavage), and elevated temperatures. Accelerated stability studies under stress conditions (40°C/75% RH) with periodic HPLC analysis identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for (Piperidin-2-ylmethyl)urea derivatives?

- Methodological Answer : Discrepancies often arise from differences in receptor density, pharmacokinetics (e.g., metabolic stability), or experimental design. Strategies include:

- Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and blood-brain barrier (BBB) penetration using LC-MS/MS .

- Receptor Density Mapping : Radioligand binding assays (e.g., μ-opioid receptor studies) quantify affinity variations across tissues .

- Dose-Response Optimization : In vivo efficacy studies (e.g., spinal administration in rodent pain models) with rigorous statistical analysis (non-parametric ANOVA) validate therapeutic windows .

Q. What structural modifications enhance the pharmacokinetic properties of this compound for central nervous system (CNS) targeting?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce halogen atoms (e.g., fluorine) or methyl groups to improve BBB permeability, predicted via LogP calculations .

- Prodrug Design : Esterification of polar groups (e.g., carboxylate) enhances absorption, with enzymatic hydrolysis releasing the active form in vivo .

- Metabolic Stability Testing : Liver microsome assays identify vulnerable sites (e.g., urea cleavage) for targeted modification .

Q. How do modifications to the urea moiety affect receptor binding selectivity and affinity in (Piperidin-2-ylmethyl)urea derivatives?

- Methodological Answer :

- Substituent Screening : Replace urea with thiourea or guanidine groups to alter hydrogen-bonding interactions. Binding affinity is quantified via competitive displacement assays (e.g., ³H-naloxone for opioid receptors) .

- Molecular Dynamics Simulations : Predict ligand-receptor interactions (e.g., docking scores for μ vs. δ opioid receptors) to guide synthetic priorities .

- Crystallography : X-ray structures of ligand-receptor complexes reveal critical binding motifs (e.g., piperidine ring orientation) .

Retrosynthesis Analysis